molecular formula C18H32BNO4 B13485743 [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester

[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B13485743
M. Wt: 337.3 g/mol
InChI Key: INTFRCXLSWPZPD-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a cyclohexenylmethylamine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate. This intermediate is then reacted with a dioxaborolane derivative under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate is used as a building block in organic synthesis.

Biology and Medicine

Its ability to form stable boron-containing compounds makes it a valuable tool in the design of boron-based drugs, which can have unique therapeutic properties .

Industry

In the industrial sector, tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. This interaction can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
  • tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

What sets tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate apart from similar compounds is its unique combination of a cyclohexenylmethyl group and a dioxaborolane moiety. This structure provides distinct reactivity and stability, making it particularly valuable in applications requiring boron-containing compounds .

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl]carbamate

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h10,13H,8-9,11-12H2,1-7H3,(H,20,21)

InChI Key

INTFRCXLSWPZPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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